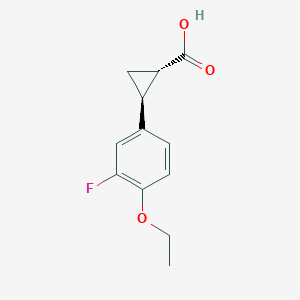

N1-(sec-butyl)-N2-cyclopropyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the sec-butyl group, the cyclopropyl group, and the oxalamide group. The exact methods would depend on the starting materials and the desired configuration of the final product .

Molecular Structure Analysis

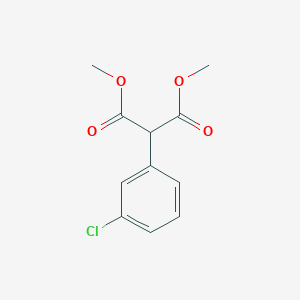

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The sec-butyl group is a branched alkyl group, and the cyclopropyl group is a small cyclic structure. The oxalamide group would contain a carbonyl (C=O) group and an amine (NH2) group .

Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The sec-butyl group might participate in reactions typical of alkyl groups, such as substitution or elimination reactions . The cyclopropyl group could potentially undergo ring-opening reactions. The oxalamide group might participate in reactions typical of carbonyl compounds and amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and stereochemistry would influence properties like its boiling point, melting point, solubility, and stability .

科学的研究の応用

1. Polyamine Analogue in Antitumor Agents

N1-(sec-butyl)-N2-cyclopropyloxalamide, as a polyamine analogue, is significant in the study of antitumor agents. A related compound, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), demonstrates phenotype-specific cytotoxic activity. This compound induces programmed cell death (PCD) in sensitive cell types, potentially through oxidative stress as a result of hydrogen peroxide production. This process might provide a basis for differential sensitivity to new antineoplastic agents (Ha et al., 1997).

2. Role in Mitotic Events

The compound plays a role in the study of cell cycle and mitotic events. Inhibiting specific enzymes during the G2 phase of the cell cycle, as with related compounds, can lead to aberrant mitosis. This includes issues like the failure of nuclear envelope disassembly and random partitioning of chromosomes, which are critical for understanding cancer cell division and potential therapies (McCloy et al., 2014).

3. Enantioselective Synthesis in Organic Chemistry

N1-(sec-butyl)-N2-cyclopropyloxalamide is important in the field of organic chemistry, specifically in the enantioselective synthesis of complex molecules. Techniques such as ortho-lithiation, using sec-butyllithium, are essential for creating chiral compounds with high enantiomeric excess. These methods are vital for the development of new pharmaceuticals and advanced materials (Kanda et al., 2010).

4. Nrf2-mediated Transcriptional Activation

This compound has implications in the study of transcription factors like Nrf2, involved in the cellular antioxidant response. Understanding how Nrf2 undergoes nuclear translocation and increases in stability can be crucial for developing treatments for diseases caused by oxidative stress (Nguyen et al., 2003).

5. Cytotoxicity in Cancer Research

It also plays a role in understanding the cytotoxicity of various compounds in cancer research. This includes the study of alkylating agents and their structural relationships, which are critical for designing tumor-specific drugs and therapies (Milbank et al., 1999).

6. Environmental and Process Safety

In environmental and process safety, the compound is used to understand the recovery and recycling of solvents like cyclohexane and sec-butyl alcohol. This knowledge is critical for mitigating environmental risks and promoting sustainable development (Zhu et al., 2021).

作用機序

Target of Action

It’s worth noting that compounds with a nitrile group, such as this one, have been found to enhance binding affinity to their targets .

Mode of Action

It’s known that ethers, which are structurally similar to this compound, can undergo cleavage to alcohols in the presence of strong acids . This reaction involves protonation of the ether oxygen, followed by either an S N 1 or S N 2 reaction pathway, depending on structure .

Biochemical Pathways

It’s known that the incorporation of a nitrile group into lead compounds can bring additional benefits, including improved pharmacokinetic profile of parent drugs and reduced drug resistance .

Pharmacokinetics

The molecular weight of a structurally similar compound, n,n’-di-sec-butyl-p-phenylenediamine, is 22036 , which might influence its bioavailability.

Result of Action

The cleavage of ethers, which are structurally similar to this compound, results in the formation of alcohols .

Action Environment

It’s known that the environment can significantly impact the action of similar compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile liquid, it might pose a risk of flammability. If it’s a solid, it might pose a risk of dust explosion. Its toxicity would depend on factors like its reactivity and the nature of its breakdown products .

将来の方向性

特性

IUPAC Name |

N'-butan-2-yl-N-cyclopropyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-3-6(2)10-8(12)9(13)11-7-4-5-7/h6-7H,3-5H2,1-2H3,(H,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNORGPMLQRQKNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)NC1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(sec-butyl)-N2-cyclopropyloxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)

![N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2781308.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)

![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)

![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2781321.png)